Guanine Hydrochloride Hydrate

Description

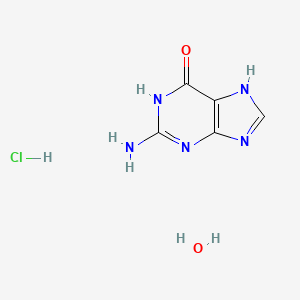

Structure

2D Structure

Properties

Molecular Formula |

C5H8ClN5O2 |

|---|---|

Molecular Weight |

205.60 g/mol |

IUPAC Name |

2-amino-1,7-dihydropurin-6-one;hydrate;hydrochloride |

InChI |

InChI=1S/C5H5N5O.ClH.H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;;/h1H,(H4,6,7,8,9,10,11);1H;1H2 |

InChI Key |

RXLQFFCJFDDUET-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)N.O.Cl |

Origin of Product |

United States |

Crystallographic Investigations of Guanine Hydrochloride Hydrate

Crystal Structure Elucidation via X-ray Diffraction Analysis

The crystalline structure of guanine (B1146940) hydrochloride exists in different hydrated forms, most notably as a monohydrate and a dihydrate, which have been extensively studied using single-crystal X-ray diffraction. royalsocietypublishing.orgpnas.orgmujeresconciencia.com These analyses provide precise information on the three-dimensional arrangement of atoms within the crystal lattice.

Guanine hydrochloride can crystallize in several forms, including a monohydrate and a dihydrate, each with distinct unit cell parameters. pnas.orgmujeresconciencia.com For guanine hydrochloride monohydrate, the crystal system is monoclinic with the space group P2₁/a. royalsocietypublishing.orgiucr.org The unit cell dimensions have been reported as a = 14.69 ± 0.01 Å, b = 13.40 ± 0.01 Å, c = 4.840 ± 0.005 Å, and β = 93.8° ± 0.1°. royalsocietypublishing.org Another study on the monohydrate reported slightly different dimensions: a = 19.29 Å, b = 9.941 Å, c = 4.494 Å, and β = 107°54'. mujeresconciencia.com The dihydrate form also crystallizes in the monoclinic space group P2₁/a. pnas.org The presence of four molecules per unit cell is a common feature in these structures. royalsocietypublishing.orgpnas.orgiucr.org

Table 1: Unit Cell Parameters for Guanine Hydrochloride Hydrates

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Molecules per Unit Cell (Z) | Source(s) |

|---|---|---|---|---|---|---|---|---|

| Guanine Hydrochloride Monohydrate | Monoclinic | P2₁/a | 14.69 ± 0.01 | 13.40 ± 0.01 | 4.840 ± 0.005 | 93.8 ± 0.1 | 4 | royalsocietypublishing.org |

| Guanine Hydrochloride Monohydrate | Monoclinic | P2₁/a | 19.29 ± 0.02 | 9.941 ± 0.01 | 4.494 ± 0.005 | 107.89 ± 0.03 | 4 | mujeresconciencia.com |

| Guanine Hydrochloride Dihydrate | Monoclinic | P2₁/a | - | - | - | - | 4 | pnas.org |

| 9-Methyl Guanine Hydrochloride Monohydrate | Monoclinic | P2₁/c | 5.324 | 11.236 | 15.533 | 96.11 | 4 | caltech.edu |

Within the crystal structure of guanine hydrochloride monohydrate, the guanine molecule is essentially planar. iucr.org However, some studies note slight buckling in the planes. caltech.edu In the monohydrate, two guanine molecules are linked together through hydrogen bonds to form a centrosymmetrical dimer. royalsocietypublishing.org The molecules arrange in layers, a common feature in purine (B94841) crystal structures. acs.orgiucr.org These layers are held together by stacking interactions. acs.org The perpendicular distance between adjacent molecular layers is approximately 3.36 Å. iucr.org

Hydrogen bonding is a dominant force in the crystal structure of guanine hydrochloride hydrate (B1144303), dictating the molecular arrangement. In the monohydrate, guanine molecules form dimers via hydrogen bonds between the N₁₀ of one molecule and the N₃ of another, with a bond length of 3.08 Å. iucr.org These dimers are further linked by hydrogen bonds to water molecules and chloride ions. royalsocietypublishing.org Specifically, the N₁ atom is hydrogen-bonded to a water molecule (2.82 Å), and the N₉ atom interacts with a chloride ion (3.20 Å) and a water molecule (3.27 Å). iucr.org The chloride ions also participate in hydrogen bonding with the water molecules. royalsocietypublishing.org This extensive network of hydrogen bonds creates a stable, polymer-like structure. researchgate.net In the case of 9-methyl guanine hydrochloride monohydrate, hydrogen bonds are observed between the guanine molecules, chloride ions, and water molecules, with bond lengths ranging from 2.828 Å to 3.294 Å. caltech.edu

Water molecules are integral to the crystal packing of guanine hydrochloride hydrates. In the monohydrate structure, water molecules participate in the hydrogen-bonding network, linking the guanine dimers and chloride ions. royalsocietypublishing.org One water molecule is hydrogen-bonded to the N₁ atom of the guanine ring. iucr.org These water molecules also form hydrogen bonds with chloride ions, with bond lengths of 3.16 Å and 3.12 Å. iucr.org In 9-methyl guanine hydrochloride monohydrate, the water molecules and chloride ions form staggered columns that are perpendicular to the planes of the guanine molecules. caltech.edu The strategic placement of water molecules helps to satisfy all hydrogen donor and acceptor sites, which is crucial for the stability of the hydrated crystal structure. acs.org The removal of these water molecules upon heating can lead to a phase transformation to the anhydrous form. acs.org

Characterization of Intermolecular Interactions and Hydrogen Bonding Networks

Tautomeric Forms and Protonation States in Crystalline Hydrates

The specific tautomeric form and protonation state of guanine are critical aspects of its crystal structure, influencing the hydrogen bonding patterns.

In the solid state, guanine predominantly exists in its keto-amino tautomeric form. acs.org However, the position of the hydrogen atoms on the purine ring can vary. In guanine monohydrate, the dominant tautomer is the N(9)H-keto-amino form, where hydrogen atoms are attached to N1 and N9. iucr.orgacs.org This is in contrast to the anhydrous form of guanine, where the N(7)H-keto-amino tautomer (hydrogens at N1 and N7) is favored. iucr.orgacs.org

The protonation state is also a key feature. In guanine hydrochloride hydrates, the guanine molecule is protonated. royalsocietypublishing.org X-ray analysis of guanine hydrochloride monohydrate shows that protonation occurs at the N7 position of the purine ring. royalsocietypublishing.org This is consistent with theoretical studies which indicate that N7 is the preferred site of protonation for guanine in the aqueous phase. rsc.org This protonation at N7, along with the N(9)H tautomeric form, defines the state of the guanine cation in the hydrated hydrochloride salt.

Identification of Dominant Tautomers (e.g., 9H-keto-amino, 7H-keto-amino) in Hydrated Crystals

Crystallization Dynamics and Polymorphism of Guanine Hydrates

The crystallization of guanine hydrates is a complex process influenced by various factors, leading to the formation of different polymorphs with distinct properties. Understanding and controlling these dynamics is essential for both mimicking biogenic processes and for materials science applications.

Methodologies for Controlling Crystal Size and Morphology in Aqueous Systems

The size and shape of guanine hydrate crystals can be effectively controlled by manipulating the conditions of the aqueous crystallization environment. acs.orggoogle.com A key factor is the pH of the solution, which governs the protonation state of the guanine molecule and, consequently, its solubility. acs.orggoogle.combiorxiv.org Guanine is significantly more soluble in highly acidic or basic solutions where it exists in an ionized form. acs.org

By carefully adjusting the pH, the rate of nucleation and crystal growth can be controlled. For instance, slow, drop-wise adjustment of pH from a high or low value towards neutral can induce the formation of large crystals, with average sizes ranging from 5 to 1000 micrometers. google.com This is attributed to fewer nucleation events occurring at lower supersaturation levels. google.com Conversely, rapid pH adjustment in a highly concentrated guanine solution leads to the formation of numerous small crystals, typically between 0.01 and 10 micrometers in size. google.com

The choice of solvent and the presence of additives also play a crucial role in directing crystal morphology. acs.orgacs.orgcardiff.ac.uk For example, certain polymers can be used to generate plate-like crystals, which are of particular interest due to their high refractive index. google.comacs.org The interplay between guanine concentration, initial and final pH, and the rate of pH change provides a powerful toolkit for tailoring the physical characteristics of guanine hydrate crystals. google.com

Investigation of Phase Transformations (e.g., Guanine Monohydrate to Anhydrous Guanine)

Guanine can exist in several crystalline forms, including guanine monohydrate and anhydrous guanine, and transformations between these phases can be induced by changes in environmental conditions. acs.orgnih.gov Guanine monohydrate is often the kinetically favored polymorph that crystallizes first from acidic aqueous solutions (pH ~1–3). acs.orggoogle.com However, it is less stable than the anhydrous form. nih.gov

The transformation from guanine monohydrate to anhydrous guanine can occur in a suspension through a dissolution-reprecipitation mechanism. acs.orggoogle.com The monohydrate crystals dissolve, and the more stable anhydrous guanine precipitates. acs.org This transformation is not observed when the crystals are kept dry. acs.org Heating guanine monohydrate to temperatures between 90-250°C can also induce a transformation to the anhydrous form, a process that can be monitored by techniques such as thermogravimetric analysis (TGA), X-ray powder diffraction, and FTIR spectroscopy. google.com

The stability of the different polymorphs is also pH-dependent. At higher pH values (around 4-6), a mixture of guanine monohydrate and anhydrous guanine can be obtained, while at neutral to basic pH (around 7-13), the formation of anhydrous guanine is dominant. acs.orggoogle.com

Insights into Biogenic Guanine Crystal Formation

The study of synthetic guanine crystallization provides valuable insights into the mechanisms by which organisms produce guanine crystals for various biological functions, such as structural coloration and vision. mdpi.comresearchgate.netnih.gov In biological systems, guanine crystals, often in the anhydrous β-form, are found as platelets with specific morphologies and orientations. mdpi.comresearchgate.net

Research suggests that biogenic guanine crystal formation is a highly controlled process. biorxiv.orgnih.gov One proposed mechanism involves the nucleation of guanine on pre-assembled scaffolds, such as amyloid fibers, within specialized cells called iridophores. researchgate.netbiorxiv.org These scaffolds may direct the orientation and morphogenesis of the crystals. biorxiv.org

Another key aspect of biogenic guanine crystallization is the role of additives. acs.orgrsc.org Biogenic guanine crystals often contain other purines like hypoxanthine (B114508). acs.orgrsc.org These molecules can act as dopants, influencing the crystal lattice and morphology. rsc.org For example, it's hypothesized that such additives may inhibit growth along certain crystallographic axes, leading to the formation of the characteristic plate-like shapes observed in nature. acs.org The presence of proteins extracted from organisms has also been shown to strongly influence the formation of specific guanine crystal morphologies in vitro. rsc.orgrsc.org

Furthermore, some organisms may utilize an amorphous, non-crystalline phase of guanine as a precursor to the final crystalline product. biorxiv.orgnih.gov This amorphous phase can later transform into the more stable crystalline form, allowing for greater control over the final crystal structure. nih.gov Understanding these intricate biological strategies can inspire new methods for the synthesis of functional organic materials. mdpi.comnih.gov

Spectroscopic Characterization of Guanine Hydrochloride Hydrate

Vibrational Spectroscopy

Vibrational spectroscopy provides a powerful lens through which to examine the molecular structure and bonding within guanine (B1146940) hydrochloride hydrate (B1144303). Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy offer detailed information about the vibrational modes of the molecule, which are sensitive to its geometry, bond strengths, and intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is instrumental in identifying the functional groups and understanding the hydrogen-bonding network within crystalline guanine hydrochloride hydrate. The technique measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule.

In studies of guanine and its derivatives, FTIR spectra reveal characteristic bands associated with various molecular vibrations. For instance, the amide I band, typically found in the 1600-1700 cm⁻¹ region, is crucial for analyzing the secondary structure of related biomolecules. researchgate.net In the context of this compound, specific absorption bands can be assigned to the stretching and bending vibrations of its constituent groups, including the amine (NH₂), carbonyl (C=O), and the heterocyclic ring system. The presence of water of hydration introduces distinct signals, often seen as broad absorptions in the higher frequency region (around 3400 cm⁻¹), which can be distinguished from the N-H stretching vibrations. researchgate.net Digital subtraction techniques can be employed to isolate the spectral contributions of the compound from those of the buffer and water vapor, allowing for a more precise analysis of the amide I band and other structural features. nih.gov

Table 1: Selected FTIR Peak Assignments for Guanine Derivatives This table is based on general findings for guanine-containing compounds and may not represent the exact peak positions for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~1640 | Amide I (C=O stretch) | researchgate.net |

| ~1564 | Amide II (N-H bend, C-N stretch) | researchgate.net |

| ~2932 | Asymmetrical stretching of CH₂ | researchgate.net |

Raman Spectroscopy Analysis

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the infrared spectrum. This technique relies on the inelastic scattering of monochromatic light.

The Raman spectrum of solid guanine exhibits a strong band around 642 cm⁻¹, which is attributed to the breathing mode of the purine (B94841) ring. mdpi.com Other significant bands include those assigned to the bending modes of (N-C=N) and (N-C-N) at 928 cm⁻¹, the (C2-NH₂) stretching mode at 1228 cm⁻¹, and various bending and stretching modes of the imidazole (B134444) and pyrimidine (B1678525) rings at higher wavenumbers. mdpi.com The use of different excitation wavelengths and the analysis of low-frequency Raman spectra can provide insights into the intermolecular organization and lattice vibrations of guanine aggregates. acs.orgmdpi.com In situ Raman spectroscopy has also been utilized to study the effects of additives like guanidine (B92328) hydrochloride on the hydrogen-bonding network of water near electrodes. figshare.com

Table 2: Characteristic Raman Bands for Solid Guanine This table is based on data for solid guanine and serves as a reference for the expected vibrational modes in this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| 642 | Purine ring breathing | mdpi.com |

| 928 | (N-C=N) and (N-C-N) bending | mdpi.com |

| 1228 | (C2-NH₂) stretching | mdpi.com |

| 1354 | (C8-N-H), (C8-H) bending and (C8-N) stretching | mdpi.com |

| 1542 | (C=C) stretching | mdpi.com |

Correlation of Vibrational Spectra with Crystal Data and Hydrogen Bonding

The vibrational spectra of this compound are intricately linked to its crystal structure and the extensive network of hydrogen bonds. In the solid state, the guanine molecule is protonated, typically at the N7 position, and forms hydrogen-bonded dimers. royalsocietypublishing.org These dimers are further linked by hydrogen bonds to water molecules and chloride ions, creating a complex three-dimensional structure. royalsocietypublishing.org

This hydrogen bonding significantly influences the vibrational frequencies of the involved functional groups. For example, the stretching frequencies of N-H and O-H bonds are typically red-shifted (lowered) upon hydrogen bond formation. The positions and shapes of the amide and other ring vibration bands in both FTIR and Raman spectra are sensitive to these intermolecular interactions. By combining spectroscopic data with crystallographic information, a detailed picture of the molecular conformation and packing in the solid state can be constructed. researchgate.net Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to aid in the assignment of vibrational modes and to understand the effects of hydration and hydrogen bonding on the spectra. researchgate.netacs.org

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy

ESR and ENDOR spectroscopy are powerful techniques for studying paramagnetic species, such as free radicals, which can be formed in this compound upon exposure to ionizing radiation. These methods provide detailed information about the electronic structure and local environment of the unpaired electron.

Investigation of Radical Formation in Irradiated Single Crystals

When single crystals of guanine hydrochloride dihydrate are irradiated, for instance with X-rays, several distinct radical species are formed. nih.gov The study of these radicals is crucial for understanding the mechanisms of radiation damage in DNA, for which guanine is a key component. The use of single crystals allows for the determination of the orientation-dependent magnetic properties of the radicals, which is essential for their identification.

Irradiation at low temperatures, such as 20 K, allows for the trapping and characterization of primary radical species. nih.gov As the temperature is increased, these primary radicals can transform into more stable secondary radicals. The analysis of these transformations provides insights into the reaction pathways of radiation-induced damage. nih.govetsu.edu

Characterization of Primary Radical Species

At least four different radical species have been identified in X-irradiated single crystals of guanine hydrochloride dihydrate over a temperature range of 20-300 K. nih.gov Three of these are primary products, present immediately after irradiation at 20 K. nih.gov

Radical 1: Identified as the molecular anion protonated at the O6 position. nih.gov ENDOR spectroscopy has been used to fully characterize the hyperfine couplings of this radical, revealing that it can be trapped in four different conformations that coalesce into a single stable form upon warming. nih.gov

Radical 2: Characterized as the C8 H-addition radical. nih.gov The hyperfine couplings to various protons in the vicinity of the radical center have been fully determined using ENDOR. nih.gov

Radical 3: Believed to be the result of hydroxyl (OH) radical addition to the C8 position of the guanine base. nih.govallenpress.com ENDOR has also been instrumental in characterizing the hyperfine interactions for this species. nih.gov

Radical 4: This species appears upon annealing the sample above 250 K and is thought to be formed by the net abstraction of a hydrogen atom from the N9 position of the guanine base. nih.gov

The detailed characterization of these radical species through ESR and ENDOR provides fundamental insights into the initial events of radiation damage to guanine. nih.gov

Table 3: Primary Radical Species in Irradiated Guanine Hydrochloride Dihydrate

| Radical Species | Identification | Method of Characterization | Reference |

|---|---|---|---|

| Radical 1 | Molecular anion protonated at O6 | ESR/ENDOR | nih.gov |

| Radical 2 | C8 H-addition radical | ESR/ENDOR | nih.gov |

| Radical 3 | Hydroxyl addition to C8 | ESR/ENDOR | nih.gov |

| Radical 4 | Hydrogen abstraction from N9 | ESR/ENDOR | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. wikipedia.org It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N). wikipedia.org For this compound, NMR studies are crucial for understanding its protonation state, tautomeric equilibrium, and interactions with the surrounding solvent molecules.

The study of molecular dynamics and solvent interactions using NMR provides insight into the behavior of this compound in a solution, which is fundamental to understanding its chemical properties. The presence of the hydrochloride salt and the hydrate form significantly influences the local solvent environment and the molecule's conformational flexibility.

Research on related systems, such as peptides in the presence of guanidine hydrochloride (GuHCl), shows that NMR is effective at characterizing the effects of denaturants on molecular conformations and chemical shifts. nih.gov While GuHCl acts as a denaturant for proteins, studies on its own solutions reveal insights into solvent interactions. nih.govplos.org The presence of ions from the salt alters the hydrogen-bonding network of water, which can be observed through changes in the chemical shifts of the solute and solvent. mdpi.com For this compound, the protonation at one of the nitrogen sites (typically N7) due to the hydrochloride leads to significant changes in the electron distribution across the purine ring, which is directly reflected in the ¹H and ¹³C NMR chemical shifts compared to neutral guanine.

The hydration shell surrounding the molecule is also a key aspect of its dynamics. NMR techniques can probe the dynamics of this hydration water, which is generally less mobile than bulk water. plos.org Studies on protein solutions have shown that NMR can distinguish between the bulk solvent and the water molecules interacting directly with the biomolecule. plos.org For this compound, the water molecule of hydration is an integral part of the crystal structure and, in solution, contributes to a dynamic hydration sphere. NMR spin-relaxation experiments, which measure the rate at which nuclear spins return to equilibrium, can provide information on the timescale of molecular motions, including the rotation of the guanine moiety and the exchange of protons with the solvent. nih.gov For example, analysis of the NH order parameter (S²) can reveal the amplitude of backbone fluctuations on a picosecond-nanosecond timescale. nih.gov

While specific ¹H NMR spectral data for this compound is not broadly published, data for neutral guanine provides a baseline for comparison. The expected effect of the hydrochloride would be a general downfield shift for the purine ring protons due to the positive charge.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Guanine in Aqueous Solution This table provides reference data for the parent compound, guanine. The presence of hydrochloride would cause shifts in these values.

| Nucleus | Atom Position | Chemical Shift (ppm) | Solvent | Source(s) |

| ¹H | H-8 | 7.65 | Water (pH 7.0) | nih.gov |

| ¹³C | C-6 | 170.39 | D₂O (pH 12.0) | nih.gov |

| ¹³C | C-2 | 163.68 | D₂O (pH 12.0) | nih.gov |

| ¹³C | C-4 | 161.91 | D₂O (pH 12.0) | nih.gov |

| ¹³C | C-5 | 120.99 | D₂O (pH 12.0) | nih.gov |

| ¹³C | C-8 | 151.32 | D₂O (pH 12.0) | nih.gov |

Surface-Enhanced Raman Spectroscopy (SERS) in Guanine-Based Compounds

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that allows for the detection of molecules at very low concentrations, often down to the single-molecule level. utwente.nlnih.gov It relies on the enhancement of the Raman scattering signal from molecules adsorbed onto roughened metal surfaces, typically silver or gold nanoparticles. utwente.nlmdpi.com SERS is particularly valuable for studying guanine-based compounds due to its ability to provide detailed structural information and to probe the molecule's interaction with the surface. researchgate.netmdpi.com

The SERS spectrum of guanine is characterized by several strong bands that correspond to specific vibrational modes of the purine ring. mdpi.com The most prominent feature is typically the intense ring-breathing mode observed around 650-670 cm⁻¹. mdpi.commdpi.com The interaction between guanine and the SERS substrate (e.g., silver colloids) can induce shifts in the positions of these bands compared to normal Raman spectra, as well as significant changes in their relative intensities. utwente.nl

The orientation of the guanine molecule on the metal surface is a critical factor influencing the SERS spectrum. Studies combining SERS with density functional theory (DFT) calculations have shown that the orientation can be deduced from the relative enhancement of certain vibrational modes. rsc.org For instance, the intensity of the carbonyl (C=O) stretching mode can provide valuable information about the orientation of the adsorbate. rsc.org Factors such as pH and the electrical potential of the surface can alter this orientation. rsc.org In acidic conditions, relevant for this compound, the protonated form of guanine will have a different adsorption geometry and charge distribution, leading to a distinct SERS spectrum. Research indicates that under acidic conditions, neutral guanine tends to adsorb to silver surfaces with its H₂N–C2–N3–C4–N9 side directed towards the substrate. rsc.org

SERS has been successfully used to distinguish between different guanine derivatives and to detect them in complex mixtures, highlighting its potential in analytical applications. researchgate.net

Table 2: Characteristic SERS Bands for Guanine Adsorbed on Silver Nanoparticles This table compiles findings from multiple studies to show the primary vibrational modes detected for guanine using SERS.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Source(s) |

| ~517 | Ring deformation | nih.govacs.org |

| ~572 | Ring deformation | nih.govacs.org |

| ~650-668 | Ring breathing mode | mdpi.comresearchgate.netacs.org |

| ~800 | Ring breathing mode | mdpi.com |

| ~1351 | In-plane NH bending | mdpi.comacs.org |

| ~1472 | C=N stretching vibration | mdpi.com |

| ~1570 | NH₂ scissoring | nih.govacs.org |

| ~1705 | C=O stretching | mdpi.com |

Computational and Theoretical Studies on Guanine Hydration and Interactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be an effective quantum mechanical method for investigating the electronic structure and energetics of molecular systems. In the context of guanine (B1146940) hydration, DFT calculations provide a detailed picture of how water molecules influence its geometry, electronic properties, and tautomeric equilibria.

DFT calculations are employed to determine the most stable geometric arrangements of guanine when interacting with water molecules. These geometry optimization procedures adjust the positions of the atoms in the guanine-water complex until a minimum energy configuration is reached. kuleuven.be Studies have shown that the presence of water molecules can influence the planarity of the guanine molecule, particularly affecting the amino group. kuleuven.be The degree of nonplanarity of the amino group is a balance between sp2 and sp3 hybridization of the nitrogen atom and can be correlated with the C-N bond length. kuleuven.be

The electronic structure of guanine, including the distribution of electrons and the energies of molecular orbitals, is also significantly affected by hydration. DFT studies have investigated the electronic structures of guanine in various forms, including as a nucleobase and a nucleotide. scitepress.org The addition of a methyl or sugar phosphate (B84403) group has a direct effect on the system's structure, though the planar structure of the nitrogenous base is generally maintained after optimization. scitepress.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key electronic parameters. The HOMO-LUMO gap, which is related to the chemical reactivity and stability of the molecule, is observed to be lower for the guanine nucleobase compared to its nucleotide form. scitepress.org

Different basis sets are utilized in these calculations to represent the atomic orbitals. The choice of basis set can influence the calculated total energy, with larger, more flexible basis sets like 6-311G(d,p) often yielding lower total energies, indicating a more accurate description of the system. researchgate.net

Table 1: Comparison of Calculated HOMO-LUMO Gaps for Guanine Species

| Guanine Species | Calculated HOMO-LUMO Gap (eV) |

| Guanine Nucleobase | > 5 |

| Guanine Nucleotide | > 5 |

| 12mer ssG Oligomer | 3.31 acs.org |

This table presents a comparison of the HOMO-LUMO energy gaps calculated for different forms of guanine using DFT methods. The data highlights the influence of molecular complexity on the electronic properties.

DFT calculations are instrumental in quantifying the strength of the interactions between guanine and surrounding water molecules. The hydrogen bond energies between guanine and water can be computed, providing insights into the stability of the hydrated complexes. kuleuven.be Studies have analyzed the energies of cyclic complexes formed between guanine and water, revealing that the interaction energies are influenced by the basicity of the acceptor atoms on the guanine molecule, such as the N3 atom. kuleuven.be The interaction with water on the N3C4N9H side of the guanine molecule has been shown to not significantly perturb the geometry of the amino group. kuleuven.be

Guanine can exist in several tautomeric forms, which are isomers that differ in the position of a proton. The relative stability of these tautomers is crucial for the correct base pairing in DNA. Hydration has been found to play a significant role in influencing tautomeric equilibria. Theoretical studies have shown that water molecules can stabilize some of the minor tautomers of guanine. tandfonline.com DFT calculations are used to investigate the relative stabilities of different guanine tautomers in the presence of water molecules. These studies consider factors such as keto-enol tautomerization and steric hindrance between the base and water molecules. tandfonline.com For instance, the zwitterionic tautomer of a guanine-cytosine pair has been found to be stable in a high-dielectric medium like water, but not in the gas phase. researchgate.net

Energetic Analysis of Guanine-Water Interactions

Molecular Dynamics Simulations

While DFT provides a static picture of guanine-water interactions, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. This approach is essential for understanding the dynamic behavior of guanine in a hydrated environment.

MD simulations can model the complex dance of guanine and water molecules, revealing the dynamics of their interactions. These simulations can track the movement of individual water molecules around the guanine, providing information on how long they remain in close proximity. arxiv.org The residence time of water molecules in the hydration shell of guanine can be calculated, offering insights into the strength and nature of the interactions. arxiv.org Studies have also used MD simulations to investigate processes like the transition of adenine (B156593) to guanine, where water molecules play a crucial role as reactants and catalysts. These simulations can elucidate the reaction mechanisms and energy barriers involved in such transformations.

The arrangement of water molecules around a solute is known as its hydration shell. MD simulations are a primary tool for characterizing the hydration shell of guanine. These simulations can determine the number of water molecules in the first and subsequent hydration shells, as well as their spatial distribution. It has been found that the first solvation shell of guanine can accommodate up to six water molecules. nih.gov The addition of more water molecules can lead to distortions in the hydrogen-bonding network. nih.gov

The characteristics of the hydration shell, such as the coordination number and the residence time of water molecules, are influenced by various factors, including the presence of ions. osti.govrsc.org For example, metal ions like Mg2+ can bind to guanine and alter the structure of the surrounding water molecules. osti.govrsc.org MD simulations have shown that Mg2+ ions typically maintain a stable first hydration shell with six water molecules and interact with guanine indirectly through these water molecules. osti.gov The specific binding sites of ions on guanine, such as the N7 and O6 atoms in the major groove of DNA, are also a focus of MD studies. osti.govrsc.org

Biochemical and Biological Research Contexts of Guanine Hydrochloride Hydrate

Guanine (B1146940) Hydrochloride as a Denaturing Agent

Guanine hydrochloride, often referred to as guanidinium (B1211019) chloride (GdmCl), is a powerful chaotropic agent widely employed in biochemical research to denature or unfold proteins and nucleic acids. ontosight.aiqinmuchem.com Its effectiveness stems from its ability to disrupt the non-covalent interactions that stabilize the native, three-dimensional structures of these macromolecules. ontosight.ai

The denaturation of proteins by guanine hydrochloride is a complex process involving multiple mechanisms. A primary mechanism is the disruption of the hydrogen bond network within the protein structure. qinmuchem.comchemicalbook.com Guanine hydrochloride also increases the solubility of non-polar amino acid side chains, thereby weakening the hydrophobic interactions that are crucial for maintaining the protein's folded state. qinmuchem.comchemicalbook.com

Another proposed mechanism involves the direct interaction of guanidinium ions with the protein surface. pnas.org It is suggested that denaturants like GdmCl unfold proteins in a two-step process. First, denaturant molecules displace water from the protein's initial solvation shell, leading to the formation of a "dry" molten globule-like intermediate. pnas.org In the second stage, both denaturant and water molecules penetrate the hydrophobic core, causing a global disruption of the protein's structure. pnas.org The weak hydration of the guanidinium ion is thought to facilitate its interaction with the protein surface. pnas.org Studies have shown that the denaturing effect of guanine hydrochloride is primarily due to its favorable interaction with the polar regions of proteins, with little to no favorable interaction with non-polar side chains. nih.gov This denaturation process is generally reversible. qinmuchem.com

Research using two-dimensional infrared spectroscopy (2D-IR) suggests that guanidinium ions are more effective at disrupting β-sheet structures compared to α-helices. acs.org This may be because hydrophobic interactions are more significant in β-sheets, and they possess a greater number of "dangling" hydrogen bonds, making them more susceptible to the denaturing effects of GdmCl. acs.org

A significant application of guanine hydrochloride is in the refolding of proteins, particularly those that are overexpressed in systems like Escherichia coli and form insoluble aggregates known as inclusion bodies. nih.govnih.gov The standard procedure involves solubilizing the aggregated protein with a high concentration of a denaturant such as guanine hydrochloride, which completely unfolds the protein. pnas.org The denaturant is then removed, typically through dialysis or dilution, allowing the protein to refold into its native, soluble conformation. nih.govpnas.org

The efficiency of this process is often hindered by the competition between correct folding and re-aggregation. nih.gov Therefore, refolding is frequently carried out at low protein concentrations. pnas.org Despite these challenges, a denaturation/refolding protocol using guanine hydrochloride has been shown to be an effective method for generating soluble protein samples for high-throughput structural studies, especially for small proteins (≤18 kD). nih.govnih.gov One study demonstrated that this approach yielded soluble samples for 58% of small proteins that were initially found in the insoluble fraction. nih.govnih.gov

Recent advancements have explored the use of high hydrostatic pressure in conjunction with low, non-denaturing concentrations of guanine hydrochloride to facilitate the disaggregation and refolding of proteins. pnas.org This method has shown high recovery rates for properly folded proteins, even at high protein concentrations. pnas.org

Table 1: Protein Refolding Methodologies Utilizing Guanine Hydrochloride

| Methodology | Description | Key Findings/Applications | References |

|---|---|---|---|

| Denaturation/Refolding by Dialysis or Dilution | Proteins are first denatured and solubilized in high concentrations of Guanine Hydrochloride, followed by removal of the denaturant to allow refolding. | Effective for generating soluble samples of small proteins (≤18 kD) from inclusion bodies for structural studies. | nih.govnih.govpnas.org |

| High-Pressure Assisted Refolding | Combines high hydrostatic pressure with low, non-denaturing concentrations of Guanine Hydrochloride to promote disaggregation and refolding. | Achieves high recovery of properly folded protein at high concentrations, reducing the need for large volumes of denaturant. | pnas.org |

| Column Chromatography Renaturation | Utilizes chromatographic fixation to improve the quality and yield of the refolded protein while simultaneously purifying it. | Offers simultaneous purification and renaturation, with easy recovery of the denaturant. | qinmuchem.com |

Guanine hydrochloride is also a valuable tool for disrupting the secondary structures of nucleic acids. ontosight.ai Nucleic acid secondary structures are formed by base-pairing interactions within a single nucleic acid polymer or between two polymers. wikipedia.org These structures, such as stem-loops, hairpins, and G-quadruplexes, play crucial roles in various biological processes, including gene expression, DNA replication, and the regulation of translation. wikipedia.orgmdpi.comwisc.edu

Guanine-rich sequences, in particular, can form stable four-stranded structures known as G-quadruplexes. wisc.edumdpi.com Guanine hydrochloride solutions can effectively dissolve proteins and disrupt cell structures, leading to the breakdown of nucleoprotein secondary structures and the dissociation of proteins from nucleic acids. chemicalbook.com This property is utilized in procedures for the isolation of total cellular RNA, where guanidine (B92328) hydrochloride not only denatures proteins, including RNases that would otherwise degrade the RNA, but also disrupts the complex folding of the nucleic acids themselves. chemicalbook.comsigmaaldrich.com The disruption of these secondary structures is essential for accurate analysis and manipulation of nucleic acids in various molecular biology applications. ontosight.ai

Applications in Protein Refolding Methodologies

Studies on Hydration Phenomena in Relation to Guanine

The hydration of guanine and its derivatives is a critical area of research, as the interaction with water molecules influences the structure, stability, and function of nucleic acids. Studies have systematically examined the hydration sites of guanine by analyzing the crystal structures of bases, nucleosides, and nucleotides. nih.govtandfonline.comrutgers.edu These investigations help in predicting the patterns of hydration in oligonucleotides and understanding the relationship between these structural motifs and their thermodynamic properties. nih.govtandfonline.comrutgers.edu

The mechanistic aspects of the hydration of guanine radical cations (G•+) within DNA have also been a subject of intense study. nih.govacs.org One-electron oxidation of guanine in DNA leads to the formation of G•+, which can then undergo hydration to form 8-oxo-7,8-dihydroguanine (8-oxoG), a common form of oxidative DNA damage. nih.govacs.org The secondary structure of the DNA significantly impacts the kinetics of this process. In double-stranded DNA, the guanine radical can share a proton with its complementary cytosine base, which facilitates the hydration of G•+ and leads to a higher yield of 8-oxoG. nih.gov In contrast, in single-stranded DNA, the deprotonation of G•+ and the release of the proton into the surrounding water competes more effectively with the hydration mechanism, resulting in a diminished yield of 8-oxoG. nih.gov The C8-site of guanine, being exposed in the major groove of B-DNA, is accessible to water molecules without the need for the base to flip out of the double helix. acs.org

Biogenic Guanine Crystal Formation and Functional Implications

In many organisms, guanine is not simply a component of nucleic acids but is also crystallized to serve various biological functions, most notably in producing structural coloration and vision. biorxiv.orgmdpi.com These biogenic guanine crystals are highly reflective and are responsible for a diverse array of optical phenomena. nih.gov

The formation of these crystals is a precisely controlled biological process. biorxiv.orgacs.org Organisms can produce different polymorphs of anhydrous guanine, primarily the thermodynamically stable α-form and the metastable β-form, with the latter being commonly found in biological systems. mdpi.comnih.gov The β-polymorph consists of π-stacked, planar arrays of hydrogen-bonded molecules, which gives it a high in-plane refractive index of approximately 1.83. mdpi.comnih.gov

Research has shown that the formation of biogenic guanine crystals often occurs within specialized vesicles called iridosomes inside chromatophore cells known as iridophores. biorxiv.org A key finding is that pre-assembled intravesicular fibrillar sheets act as templates for the nucleation, growth, and orientation of the guanine crystals. biorxiv.orgresearchgate.net This templating mechanism dictates the formation of plate-like crystal habits that are optically functional but thermodynamically less favored. biorxiv.org

Interestingly, biogenic guanine crystals are often not pure. They are frequently solid solutions composed of guanine mixed with other purine (B94841) metabolites like hypoxanthine (B114508) and sometimes xanthine. nih.govacs.orgresearchgate.net These "dopants" can be present in remarkably high amounts, up to 20 mol%, without significantly altering the crystal structure of the guanine host. acs.orgresearchgate.net It is hypothesized that this ability to incorporate other purines allows organisms to construct these crystals in a physiologically "cheaper" way without compromising their optical functionality. acs.org The presence of these dopants does not appear to dictate the crystal morphology. acs.orgresearchgate.net

Table 2: Properties of Biogenic Guanine Crystals

| Property | Description | Functional Implication | References |

|---|---|---|---|

| Polymorphism | Exists in different crystalline forms, primarily the anhydrous β-polymorph in biological systems. | The β-form's structure contributes to its high refractive index. | mdpi.comnih.gov |

| High Refractive Index | The in-plane refractive index is high (~1.83), especially in the (100) plane. | Crucial for the high reflectivity observed in animal coloration and vision. | mdpi.comnih.gov |

| Templated Formation | Crystals nucleate and grow on pre-assembled protein fiber scaffolds within iridosomes. | Allows for precise control over crystal morphology, orientation, and optical properties. | biorxiv.orgresearchgate.net |

| Solid Solutions | Biogenic crystals are often alloys of guanine with hypoxanthine and xanthine. | Potentially reduces the metabolic cost of crystal formation without impeding optical function. | nih.govacs.orgresearchgate.net |

Derivatization and Chemical Modification Studies Involving Guanine Hydrochloride

Synthesis of Guanine-Based Derivatives and Analogs

The synthesis of guanine (B1146940) derivatives is a cornerstone of medicinal chemistry and molecular biology research, aiming to create novel therapeutic agents, molecular probes, and tools to study biological systems. researchgate.net Synthetic strategies often begin with guanine or its precursors, with guanine hydrochloride being a common, water-soluble starting point. wikipedia.org

Various synthetic routes have been developed to modify the guanine scaffold at different positions. For instance, strategies focusing on the O6-position often rely on installing various leaving groups to allow for substitution with alkyl, aryl, and heteroaryl moieties. benthamscience.com Similarly, the N9 position is a frequent target for alkylation, as demonstrated in the synthesis of 9-alkyl-8-oxoguanines, which can start from precursors like 2-amino-6-chloropurine. mdpi.com The synthesis of metal complexes, such as those with palladium(II) and platinum(IV), has been achieved by reacting guanine dissolved in hydrochloric acid with the corresponding metal salts, yielding compounds where the protonated guanine ligand is incorporated into the coordination sphere. mdpi.com

Other approaches include "one-pot" syntheses that generate the guanine ring system from acyclic precursors and subsequently refine the product via its hydrochloride salt. One such method involves the cyclization of guanidine (B92328) nitrate (B79036) and ethyl cyanoacetate, followed by nitrosation, reduction, and a final cyclization, with the crude product being purified by conversion to guanine hydrochloride and then neutralized. google.comgoogle.compatsnap.com

| Derivative Class | Precursor(s) | Key Reaction Step(s) | Reference(s) |

|---|---|---|---|

| O6-Substituted Guanines | Guanine derivatives with leaving groups at C6 | Nucleophilic substitution with various substituents | benthamscience.com |

| N9-Alkylated 8-Oxoguanines | 2-Amino-6-chloropurine | N9-alkylation, C8-bromination, hydrolysis | mdpi.com |

| Palladium(II) and Platinum(IV) Guanine Complexes | Guanine, Hydrochloric Acid, Metal Salts | Coordination reaction in acidic aqueous solution | mdpi.com |

| Guanine (via one-pot synthesis) | Guanidine nitrate, Ethyl cyanoacetate | Cyclization, nitrosation, reduction, cyclization, purification via hydrochloride salt | google.compatsnap.com |

| C2 and C6 Modified Guanine Analogs | Guanine | Structure-based design and chemical synthesis | mdpi.com |

The synthesized guanine derivatives are rigorously characterized to confirm their molecular structure and stereochemistry. A variety of analytical techniques are employed for this purpose, with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.

For example, the X-ray structural and NMR characterization of a bis-guanine derivative of a cisplatin (B142131) analogue, Pt{(±)-N,N′-dimethyl-2,3-diaminobutane}(9-ethyl-guanine)22, provided detailed insights into the intramolecular interactions. acs.orgnih.gov The crystal structure revealed a less common head-to-head orientation of the guanine ligands and elucidated the steric factors influencing the conformation of the chelate ring. acs.orgnih.gov Similarly, single-crystal X-ray diffraction was used to determine the structures of novel palladium(II) and platinum(IV) complexes, confirming the M-N bond with the nitrogen atom of the guanine's five-membered ring. mdpi.com

Spectroscopic probes like 6-methyl isoxanthopterin (B600526) (6-MI), a fluorescent analog of guanine, are used to monitor local conformations in nucleic acids. oup.com The spectroscopic signals from 6-MI, including its fluorescence emission and Circular Dichroism (CD) signals, are sensitive to its environment, such as base-stacking interactions. oup.com

| Derivative | Characterization Technique(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pt{(±)-Me2dab}(9-EtG)22 | X-ray Crystallography, NMR Spectroscopy | Confirmed head-to-head orientation of guanine ligands; detailed intramolecular relationships. | acs.orgnih.gov |

| [PdCl2(HGua)2]Cl2·H2O and [PtCl5(HGua)]·2H2O | Single-crystal X-ray Diffraction | Established M-N bonding with the five-membered ring of the protonated guanine ligand. | mdpi.com |

| 6-Methyl Isoxanthopterin (6-MI) in DNA | Fluorescence Spectroscopy, Circular Dichroism (CD) | Fluorescence and CD signals are sensitive to local conformation and base-stacking. | oup.com |

| N2-acetylguanine-Riboswitch Complex | X-ray Crystallography | Revealed significant remodeling of the ligand binding pocket upon analog binding. | mdpi.com |

| Linear Dinucleotide Analogs (pGpG, pGpA) | X-ray Crystallography | Determined the binding orientation and structural basis for recognition by a c-di-GMP riboswitch. | nih.gov |

Understanding the mechanisms of reactions involving guanine is crucial for optimizing synthetic pathways and predicting product formation. Research has delved into the mechanisms of both the formation of guanine derivatives and their subsequent reactions.

The synthesis of 8-oxoguanines, for example, can proceed through a sequence involving N-9 alkylation of a 6-chloroguanine precursor, followed by bromination at the C-8 position, and concluding with the simultaneous hydrolysis of both halogen substituents. mdpi.com The regioselectivity of the initial N-alkylation step is a known challenge in guanine chemistry. mdpi.com

Mechanistic studies on the degradation of guanine derivatives are also informative. The N-glycosidic bond cleavage of protonated guanosine (B1672433) and 2'-deoxyguanosine (B1662781) has been shown to proceed through two primary dissociation pathways: the production of protonated guanine or the elimination of neutral guanine. rsc.org These reactions were found to follow stepwise E1 mechanisms in the gas phase. rsc.org Furthermore, investigations into the oxidation of a protonated guanine model (9-methylguanine) by singlet oxygen revealed a concerted cycloaddition pathway mediated by a 5,8-endoperoxide, a mechanism distinct from that of neutral guanosine. cuny.edu

Quantum chemical studies have also been employed to explore the formation mechanisms of guanine and its analogs from simpler precursors, such as in simulated prebiotic environments. These studies suggest a multistep reaction mechanism involving a purine (B94841) cation, hydroxyl and amino radicals, along with water and ammonia. nih.gov

Structural Characterization of Synthesized Guanine Derivatives

Investigation of Protonated Guanine's Role in Specific Chemical Transformations

The protonation of guanine, which occurs readily at the N7 position due to its high proton affinity, significantly alters its electronic structure and reactivity, playing a critical role in various chemical and biological processes. cuny.eduacs.org

In the context of RNA biology, the protonation of guanine is vital for the structure, stability, and function of certain motifs. rsc.org Quantum chemical studies have revealed that N7 protonation is crucial for maintaining the experimental geometries of specific non-canonical base pairs, such as G:C W:W trans and G:G S:H trans. rsc.org Protonation at the N7 or N3 positions alters the hydrogen bonding potential of the Watson-Crick and other edges, which can stabilize higher-order structures like base triples. nih.gov

Protonated guanine is also a key participant in catalysis. In certain ribozymes, like the hairpin and VS ribozymes, a guanine nucleobase is thought to function in general acid-base catalysis during the RNA cleavage reaction. embopress.orgnih.gov The protonated state of the guanine base is proposed to act as a general acid, donating a proton to stabilize the leaving group, or its conjugate base acts as a general base to activate the attacking nucleophile. embopress.org

Theoretical studies have further explored the reactivity of protonated guanine. For example, the successive attachment of electrons to a protonated guanine cation in the gas phase can lead to the formation of radicals and anions, providing a potential mechanism for guanine deamination. acs.org The initial protonation site dictates the subsequent reaction pathways. acs.org Similarly, the oxidation pathway of guanine by singlet oxygen is dependent on its ionization state; the reaction for protonated guanine proceeds via a different intermediate and mechanism compared to its neutral or deprotonated counterparts. cuny.edu This highlights how the acidic environment provided by guanine hydrochloride can fundamentally influence its chemical transformations.

Q & A

Q. How to design a study investigating the hydrate-to-anhydrate transition kinetics of this compound?

Q. What controls are essential when studying this compound’s role in RNA synthesis in vitro?

- Methodological Answer :

- Include RNase-free conditions (e.g., diethyl pyrocarbonate-treated water) to prevent RNA degradation .

- Use radiolabeled GTP (³²P or ³H) to track incorporation efficiency via autoradiography .

- Benchmark against negative controls (e.g., guanine-free reactions) to isolate compound-specific effects .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.